Perampanel-13C6 is a labeled derivative of the compound perampanel, which is primarily utilized as an anticonvulsant medication. Perampanel acts as a non-competitive antagonist of the AMPA glutamate receptor, playing a crucial role in the management of epilepsy, particularly for partial-onset seizures and primary generalized tonic-clonic seizures. The compound is marketed under the brand name Fycompa and is indicated for use in patients over 12 years old. The compound's structure includes two pyridine rings, classifying it within the broader category of organic compounds known as bipyridines and oligopyridines .
Perampanel-13C6 is synthesized from perampanel, which itself was developed through pharmaceutical research aimed at targeting glutamate receptors to manage seizure disorders. The isotopic labeling with carbon-13 enhances its utility in pharmacokinetic studies and metabolic research.
The synthesis of Perampanel-13C6 involves the incorporation of carbon-13 isotopes into the perampanel structure. This can be achieved through various synthetic routes that allow for selective labeling at specific positions on the molecular framework.
The molecular structure of Perampanel-13C6 retains the core features of perampanel, characterized by its bipyridine framework and functional groups that confer its pharmacological activity.
Perampanel-13C6 undergoes similar chemical reactions as perampanel, primarily involving interactions with biological targets like AMPA receptors.
Perampanel functions by inhibiting AMPA receptors in the central nervous system. This antagonism reduces excitatory neurotransmission mediated by glutamate, which is pivotal in seizure generation.
Research indicates that this mechanism not only helps in controlling seizures but may also protect against neuronal damage associated with excitotoxicity . The exact pathways remain under investigation, but evidence suggests that it modulates synaptic plasticity and neuronal excitability.
Physical characterization techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are often utilized to confirm the identity and purity of Perampanel-13C6.
Perampanel-13C6 is primarily used in research settings for:
The isotopic labeling enhances the ability to trace metabolic pathways and interactions within biological systems, providing valuable insights into drug behavior and efficacy .
The synthesis of Perampanel-13C6 (chemical name: 2-(1',6'-dihydro-6'-oxo-1'-phenyl[2,3'-bipyridin]-5'-yl)-13C6-benzonitrile) requires strategic 13C incorporation at specific molecular positions to maintain isotopic integrity throughout the reaction sequence. This benzonitrile derivative features a 13C6-labeled aromatic ring, achieved through three principal synthetic routes with distinct isotopic incorporation strategies:
Table 1: Synthetic Pathways for Perampanel-13C6
Route | Key 13C-Labeled Precursor | Coupling Method | Isotopic Purity (%) | Critical Reaction Parameters |
---|---|---|---|---|
Stille Coupling | [2-13C]-Pyridinylstannane | Pd(0)-catalyzed cross-coupling | ≥99 [3] | Cryogenic conditions (-78°C), strict anhydrous environment |
Suzuki-Miyaura | 2-Cyanophenyl-13C6-boronic ester | Pd-catalyzed C-C bond formation | 98-99 [1] [4] | Oxygen-free environment, precise stoichiometric control |
Direct Cyclization | 13C6-Benzonitrile derivative | Multi-step cyclization | ≥98 [3] | High-temperature reflux, acid catalysis |
The Suzuki-Miyaura route demonstrates superior 13C6 incorporation efficiency (>95%) due to the stability of boronic ester intermediates under mild reaction conditions [4]. This pathway initiates with protected 13C6-labeled 2-cyanophenylboronic acid, which undergoes palladium-catalyzed cross-coupling with 5-bromo-2-methoxypyridine. Subsequent acid-catalyzed demethylation yields the pivotal 2,3'-bipyridin-6'(1'H)-one intermediate labeled at the benzonitrile moiety [4] [5]. Final coupling with iodobenzene completes the Perampanel-13C6 structure while preserving isotopic enrichment.
Alternative pathways involving Stille coupling face significant limitations, including stoichiometric tin waste generation and stringent cryogenic conditions (-78°C) that complicate scale-up [4]. The direct cyclization method, while atom-economical, suffers from side reactions that dilute isotopic enrichment through 12C incorporation during ring formation [3].
Maximizing 13C isotopic enrichment in Perampanel-13C6 requires optimization at three critical junctures: precursor selection, reaction stoichiometry, and catalyst systems. The molecular formula C1713C6H15N3O (molecular weight: 355.34 g/mol) necessitates precise control to maintain ≥99% isotopic purity during synthesis [1] [3]. Key optimization parameters include:
Isotopic mapping via high-resolution mass spectrometry confirms uniform 13C6 distribution within the benzonitrile ring when these parameters are controlled, with characteristic mass shift from m/z 349.1215 (unlabeled) to m/z 355.1463 (labeled) [5]. Kinetic studies reveal that maintaining reaction temperatures at 80±5°C during cross-coupling prevents thermal degradation while ensuring complete 13C incorporation within 12-18 hours [4].
Purification of Perampanel-13C6 presents unique challenges distinct from unlabeled compound processing, primarily due to the near-identical physicochemical properties of isotopic isomers. The primary obstacles include:
Isotopologue Separation: Conventional chromatography struggles to resolve Perampanel-13C6 from its 13C5 and 13C7 impurities which differ in mass by only 1-2 Da but exhibit almost identical hydrophobicity. Advanced purification techniques employ:
Analytical Verification: Rigorous quality control requires specialized orthogonal methods:
Table 2: Purification and Analysis Specifications for Perampanel-13C6
Parameter | Method | Acceptance Criteria | Commercial Specifications [1] [3] |
---|---|---|---|
Isotopic Purity | LC-HRMS | ≥99% | 98-99.5% |
Chemical Purity | HPLC-UV (254 nm) | ≥98% | ≥98% |
13C Atom % | Isotope Ratio MS | ≥99% | 98.00-99.50% |
Solvent Residues | GC-FID | ICH Q3C limits | Meets pharmaceutical standards |
Isotopic Homogeneity | 13C-NMR | Single isotopologue pattern | Confirmed benzonitrile-specific labeling |
Stability Considerations: The lactam moiety in Perampanel-13C6 necessitates strict moisture control (<5% RH) during processing to prevent hydrolytic ring opening, which disproportionately affects 13C-labeled molecules due to kinetic isotope effects. Storage at -20°C under nitrogen atmosphere maintains isotopic integrity for ≥1 year, with monitoring of 13C NMR chemical shift stability as a key degradation indicator [3] [9].
Scale-Up Limitations: Multi-gram synthesis introduces isotopic gradient formation during crystallization, requiring precisely controlled cooling rates (0.5°C/min) to ensure uniform isotopic distribution throughout crystal matrices. Industrial-scale production employs continuous flow chromatography with 13C-enriched solvent systems to maintain isotopic integrity during purification [1].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4